molecular formula C9H17NO3 B2368855 tert-Butyl ethyl(2-oxoethyl)carbamate CAS No. 315718-06-0

tert-Butyl ethyl(2-oxoethyl)carbamate

Cat. No. B2368855
CAS RN: 315718-06-0
M. Wt: 187.239
InChI Key: FUPPSSYQZOOVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as “N-Boc-2-aminoacetaldehyde”, is an organic building block . It has a linear formula of HCOCH2NHCO2C(CH3)3 and a molecular weight of 159.18 . It is used in various scientific research applications.


Synthesis Analysis

This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of “tert-Butyl ethyl(2-oxoethyl)carbamate” is represented by the InChI code: 1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 .


Chemical Reactions Analysis

“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 with potential use in osteoarthritis therapy .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.035±0.06 g/cm3, a predicted boiling point of 237.2±23.0 °C, and a refractive index of n20/D 1.455 (lit.) . It is stored in a freezer under -20°C .

Scientific Research Applications

Organic Building Block

“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as N-Boc-2-aminoacetaldehyde, is an organic building block . It is used in various chemical reactions and syntheses .

Synthesis of γ-Aminobutyric Acid (GABA)-Derived α-Keto Amide/Ester Units

This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .

α-Methylenation of Amino Aldehyde

It is used in α-Methylenation of this amino aldehyde, which proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Synthesis of Pyrrolidines

This compound is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .

Starting Reagent in the Total Synthesis of (+)-Negamycin

It may be employed as a starting reagent in the total synthesis of (+)-negamycin .

Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate

This compound is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .

Synthesis of 2,2′-Bipyridine

It is used in the synthesis of 2,2′-bipyridine .

Drug Discovery and Chemical Biology

“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. In drug discovery, it has been used as a building block for the synthesis of various bioactive compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

The relevant papers retrieved do not provide additional information on “tert-Butyl ethyl(2-oxoethyl)carbamate” beyond what has been covered in the above sections .

properties

IUPAC Name

tert-butyl N-ethyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPPSSYQZOOVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ethyl(2-oxoethyl)carbamate

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